Triphenylsilanethiol

Overview

Description

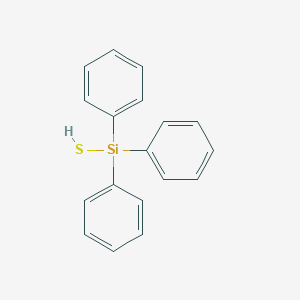

It is commonly used as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling and the Sonogashira coupling reactions . This compound is characterized by its thiol group (-SH) attached to a silicon atom bonded to three phenyl groups.

Mechanism of Action

Triphenylsilanethiol, also known as triphenylsilyl mercaptan, is an organosilicon compound that is commonly used as a reagent in organic synthesis .

Target of Action

It is known to be used as a reagent for palladium-catalyzed cross-coupling reactions, such as the stille coupling and the sonogashira coupling reactions . These reactions are widely used in organic synthesis, suggesting that the compound interacts with a broad range of molecular targets.

Mode of Action

This compound’s mode of action is primarily through its role as a reagent in various organic synthesis reactions. It can participate in the formation of β-hydroxymercaptans or β-dihydroxysulfides by ring opening of epoxides .

Biochemical Pathways

Given its role in organic synthesis, it is likely involved in various biochemical transformations, particularly those involving palladium-catalyzed cross-coupling reactions .

Result of Action

The result of this compound’s action is the formation of new organic compounds through various reactions. For instance, it can participate in the synthesis of β-hydroxymercaptans or β-dihydroxysulfides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylsilanethiol can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with sulfur. The reaction typically proceeds as follows:

(C6H5)3SiH+S→(C6H5)3SiSH

This reaction is usually carried out under controlled conditions to ensure the formation of the desired thiol product .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through techniques such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Triphenylsilanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form silanes.

Substitution: The thiol group can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products Formed:

Oxidation: Disulfides ((C₆H₅)₃SiS-Si(C₆H₅)₃) or sulfonic acids ((C₆H₅)₃SiSO₃H).

Reduction: Silanes ((C₆H₅)₃SiH).

Substitution: Various substituted silanes depending on the reagents used

Scientific Research Applications

Triphenylsilanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Industry: this compound is used in the production of various organosilicon compounds and materials.

Comparison with Similar Compounds

Triisopropylsilanethiol: Similar to triphenylsilanethiol but with isopropyl groups instead of phenyl groups.

Diphenylsilane: Lacks the thiol group but has two phenyl groups attached to silicon.

Phenylsilane: Contains a single phenyl group attached to silicon.

Uniqueness: this compound is unique due to its combination of a thiol group and three phenyl groups attached to silicon. This structure imparts specific reactivity and stability, making it particularly useful in palladium-catalyzed cross-coupling reactions and other synthetic applications .

Biological Activity

The compound 2-Diphenylphosphanylethyl(diphenyl)phosphane; palladium(II); dichloride (commonly referred to as PdCl2(dppe)) is a palladium complex that has garnered significant attention in the fields of organic chemistry and medicinal research. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 2-Diphenylphosphanylethyl(diphenyl)phosphane; palladium(II); dichloride

- Molecular Formula : C26H24Cl2PdP2

- Molecular Weight : 498.5 g/mol

- CAS Number : 1663-45-2

The biological activity of PdCl2(dppe) is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The palladium center can form stable complexes with these molecules, leading to various cytotoxic effects. The proposed mechanisms include:

- DNA Intercalation : The complex can intercalate into DNA strands, disrupting normal replication and transcription processes.

- Protein Binding : Binding to proteins can inhibit essential cellular functions, leading to apoptosis in cancer cells.

- Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress, further contributing to its cytotoxic effects.

Cytotoxic Activity

Research has demonstrated that PdCl2(dppe) exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:

-

Breast Cancer Cells (MCF-7) :

- IC50 Value : Approximately 12 µM after 48 hours of exposure.

- Mechanism: Induces apoptosis via ROS generation and DNA damage.

-

Lung Cancer Cells (A549) :

- IC50 Value : Approximately 10 µM.

- Mechanism: Disruption of mitochondrial function leading to cell death.

-

Colon Cancer Cells (HT-29) :

- IC50 Value : Approximately 15 µM.

- Mechanism: Inhibition of cell proliferation through cell cycle arrest.

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of PdCl2(dppe):

- Study 1 : A study published in the Journal of Medicinal Chemistry examined the effects of PdCl2(dppe) on MCF-7 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.

- Study 2 : Research featured in Cancer Letters highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, suggesting a synergistic effect.

Data Table: Summary of Biological Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis via ROS generation and DNA damage |

| A549 | 10 | Mitochondrial dysfunction leading to cell death |

| HT-29 | 15 | Cell cycle arrest and inhibition of proliferation |

Properties

IUPAC Name |

triphenyl(sulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDRKELSDPESDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347406 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14606-42-9 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.